Protohypericin

Vue d'ensemble

Description

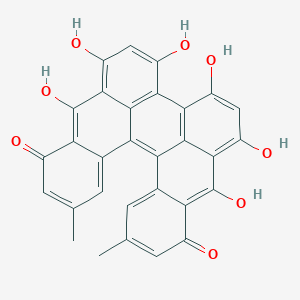

La protohypericine est un composé naturel présent dans le genre Hypericum, en particulier dans l’Hypericum perforatum, communément appelé millepertuis. C’est un précurseur de l’hypericine, une dianthraquinone aromatique polycyclique, et elle est connue pour ses propriétés photodynamiques. La protohypericine est structurellement similaire à l’hypericine, mais elle diffère par sa composition chimique et ses activités biologiques .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La protohypericine peut être synthétisée à partir de l’émodineanthrone, qui est dérivée de l’émodine. La synthèse implique la dimérisation de l’émodineanthrone dans l’eau avec assistance par micro-ondes, suivie d’une photocyclisation sous irradiation de lumière visible pour produire de la protohypericine . Les conditions de réaction sont douces et le rendement global est élevé.

Méthodes de Production Industrielle : La production industrielle de protohypericine implique des approches biotechnologiques, y compris la culture de tissus végétaux et la production à grande échelle basée sur des bioréacteurs. Ces méthodes utilisent les voies biosynthétiques des espèces d’Hypericum pour produire de la protohypericine en quantités significatives .

Analyse Des Réactions Chimiques

Types de Réactions : La protohypericine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La protohypericine peut être oxydée pour former de l’hypericine lorsqu’elle est exposée à la lumière visible.

Réduction : Les réactions de réduction peuvent reconvertir la protohypericine en ses formes précurseurs.

Substitution : La protohypericine peut subir des réactions de substitution avec divers réactifs pour former des dérivés.

Réactifs et Conditions Courants :

Oxydation : La lumière visible est généralement utilisée pour oxyder la protohypericine en hypericine.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers réactifs organiques peuvent être employés dans des conditions douces.

Principaux Produits Formés :

Hypericine : Le principal produit formé par l’oxydation de la protohypericine.

Dérivés : Divers dérivés substitués peuvent être synthétisés par des réactions de substitution.

4. Applications de la Recherche Scientifique

La protohypericine a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Protohypericin has a wide range of scientific research applications, including:

Mécanisme D'action

La protohypericine exerce ses effets principalement par ses propriétés photodynamiques. Lorsqu’elle est exposée à la lumière visible, la protohypericine génère des espèces réactives de l’oxygène (ROS) et de l’oxygène singulet, qui sont responsables de ses activités biologiques. Ces espèces réactives peuvent induire l’apoptose et la nécrose dans les cellules cancéreuses, ce qui fait de la protohypericine un candidat potentiel pour la thérapie photodynamique . Les cibles moléculaires et les voies impliquées comprennent la génération de ROS, l’antiangiogenèse et l’inhibition de la voie ERK .

Comparaison Avec Des Composés Similaires

La protohypericine est structurellement et fonctionnellement similaire à d’autres naphtodianthrones, telles que :

Hypericine : La forme oxydée de la protohypericine, connue pour ses puissantes propriétés photodynamiques.

Pseudohypericine : Un composé apparenté avec des activités biologiques similaires.

Protopseudohypericine : Un autre précurseur qui peut être converti en pseudohypericine lors de l’irradiation avec de la lumière visible.

Unicité : La protohypericine est unique en raison de son rôle de précurseur de l’hypericine et de ses propriétés photodynamiques distinctes. Sa capacité à générer des espèces réactives de l’oxygène lors de l’exposition à la lumière en fait un composé précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

Protohypericin, a compound derived from Hypericum perforatum (St. John's Wort), is gaining attention due to its potential biological activities. This article summarizes the current understanding of this compound's biological effects, including its antioxidant, antimicrobial, and neuroprotective properties, supported by recent research findings and data.

Chemical Structure and Properties

This compound is a naphthodianthrone compound closely related to hypericin, differing primarily in its chemical structure. It exhibits various biological activities that are thought to be mediated through multiple mechanisms, including antioxidant activity and modulation of neurotransmitter systems.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage.

Table 1: Antioxidant Activity of this compound

The IC50 values indicate the concentration required to inhibit 50% of the free radical activity in vitro. This compound's IC50 value suggests it is less potent than quercetin but comparable to hypericin.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have shown that extracts containing this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Enterococcus species.

Table 2: Antimicrobial Activity of this compound Extracts

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Enterococcus faecalis | 64 μg/mL |

These findings suggest that this compound could be a valuable component in developing antimicrobial therapies.

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter release and protect against glutamate-induced excitotoxicity.

Case Study: Neuroprotective Effects in Rat Models

In a study involving rat cerebrocortical synaptosomes, this compound was found to inhibit glutamate release via a mitogen-activated protein kinase-dependent pathway. This suggests a mechanism through which this compound may exert protective effects against neuronal damage associated with conditions like Alzheimer's disease .

Safety and Toxicological Profile

While this compound shows promise in various biological activities, safety assessments are crucial for its therapeutic use. Studies have indicated that high doses may lead to adverse effects such as photosensitivity and hepatotoxicity in animal models .

Table 3: Toxicological Findings from Animal Studies

| Dose (mg/kg) | Observed Effects | Reference |

|---|---|---|

| 2 | Well tolerated | |

| 5 | Transient severe photosensitivity rash | |

| 1600 | Increased plasma levels of quercetin |

These findings highlight the need for careful dosing and monitoring during clinical applications.

Propriétés

IUPAC Name |

9,11,13,16,18,20-hexahydroxy-5,24-dimethylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O8/c1-9-3-11-19(13(31)5-9)29(37)25-17(35)7-15(33)23-24-16(34)8-18(36)26-28(24)22(21(11)27(23)25)12-4-10(2)6-14(32)20(12)30(26)38/h3-8,33-38H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKVSJZTYNGFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)C)C2=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203269 | |

| Record name | Protohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-03-8 | |

| Record name | Protohypericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo(a,o)perylene-7,16-dione, 1,3,4,6,8,15-hexahydroxy-10,11-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Protohypericin?

A: this compound has a molecular formula of C30H16O8 and a molecular weight of 504.44 g/mol. []

Q2: How is the structure of this compound related to Hypericin?

A: this compound is a photochemical precursor to Hypericin. Upon exposure to light and oxygen, this compound undergoes a photocyclization reaction, forming Hypericin. Structurally, this compound lacks the two internal carbon-carbon bonds that bridge its two anthrone moieties, which are present in Hypericin. [, ]

Q3: What spectroscopic techniques are used to characterize this compound?

A: this compound can be characterized using various techniques including UV/Vis spectroscopy, fluorescence spectroscopy, mass spectrometry (MS), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD). [, , ]

Q4: How does light exposure affect this compound content in St. John's Wort extracts?

A: Exposing St. John's Wort extracts to light, even for a short period, can significantly reduce the amount of this compound while increasing the Hypericin content. [, ] This is a crucial consideration for the standardization and quality control of St. John's Wort products. []

Q5: Can the photoconversion of this compound be controlled or prevented during extraction and analysis?

A: Yes, working under dark conditions and using amber glassware can minimize the photoconversion of this compound during extraction and handling. [, , ] Additionally, specific analytical methods have been developed to quantify both this compound and Hypericin without inducing photoconversion during the analysis. []

Q6: What strategies can improve the stability and bioavailability of this compound?

A: Encapsulation in nanoparticles and formulation with specific carriers are being explored to enhance this compound's stability and bioavailability. [] These approaches aim to protect the compound from degradation and facilitate its delivery to target sites.

Q7: Does this compound possess intrinsic photocytotoxic activity?

A: While this compound itself exhibits minimal photocytotoxicity, its photoconversion to Hypericin significantly enhances this activity. [] The difference in photocytotoxicity between the two compounds is most pronounced at shorter irradiation times, highlighting the importance of Hypericin formation for its biological activity. []

Q8: How does this compound compare to Hypericin in terms of necrosis avidity?

A: this compound, while structurally similar to Hypericin, exhibits weaker aggregation tendencies in solution. [] Despite this, studies using radiolabeled this compound in rat models demonstrate its ability to target and accumulate in necrotic tissues, indicating its potential as a necrosis-avid agent. [, ]

Q9: Has this compound shown potential in tumor imaging and therapy?

A: Research indicates that radiolabeled this compound can target necrotic regions within tumors, suggesting its potential application in tumor imaging. [] Preclinical studies using a mouse model of non-small cell lung cancer have shown promising results with radioiodinated this compound, particularly when combined with a vascular disrupting agent to induce tumor necrosis. []

Q10: Is there information available about the metabolism and excretion of this compound?

A10: Research specifically focusing on the metabolic fate and excretion pathways of this compound is currently limited.

Q11: What analytical methods are used to quantify this compound and Hypericin in plant material and extracts?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet-visible (UV/Vis) spectroscopy, fluorescence detection, and mass spectrometry (MS), are commonly employed to analyze this compound and Hypericin. [, , , ]

Q12: How does the choice of extraction method affect the determination of this compound and Hypericin content?

A: The extraction method significantly influences the recovery of this compound and Hypericin from plant material. Studies have shown that different solvents and extraction techniques can lead to variations in the quantified amounts of these compounds. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.